Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate
Description
Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is a bicyclic organic compound featuring a rigid bicyclo[2.2.2]octane scaffold. This structure is characterized by three fused six-membered rings, creating significant steric hindrance and conformational stability. The molecule contains a hydroxymethyl (-CH₂OH) group at position 5 and a methyl ester (-COOCH₃) at position 2.
Properties
Molecular Formula |
C11H18O3 |
|---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
methyl 5-(hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate |
InChI |
InChI=1S/C11H18O3/c1-14-11(13)10-5-7-2-3-8(10)4-9(7)6-12/h7-10,12H,2-6H2,1H3 |
InChI Key |
NPXZCJUXZPTTLI-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2CCC1CC2CO |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of this compound typically involves multi-step organic transformations starting from bicyclo[2.2.2]octane derivatives. The key steps include:
- Construction or procurement of the bicyclo[2.2.2]octane core.
- Introduction of the carboxylate group at the 2-position.
- Hydroxymethylation at the 5-position.
- Esterification to yield the methyl ester.
The synthetic approach often leverages stereoselective functionalization to maintain the bicyclic scaffold's integrity and stereochemistry.
Starting Materials and Core Construction
One common starting material is 1,4-dimethylene cyclohexane, which upon oxidation in the presence of transition metal catalysts yields bicyclo[2.2.2]octane derivatives with oxo or hydroxyl substituents. This approach is outlined in patent literature describing the oxidation of 1,4-dimethylene cyclohexane using oxidizing agents and transition metal catalysts under controlled conditions.
Hydroxymethylation
The hydroxymethyl group at the 5-position is introduced via hydroxymethylation reactions, typically involving formaldehyde and a base catalyst. This reaction adds a -CH2OH group selectively to the bicyclic scaffold. The reaction conditions must be optimized to prevent over-oxidation or side reactions, often employing mild bases and controlled temperature.
Carboxylation and Esterification
The carboxylate group at the 2-position is introduced either by direct carboxylation of the bicyclic intermediate or by oxidation of an aldehyde or alcohol precursor at that position. Carboxylation can be achieved using carbon dioxide under elevated pressure and temperature, often in the presence of strong acids or catalysts.
Subsequently, esterification is performed to convert the carboxylic acid into the methyl ester. This is commonly done by treating the acid with methanol in the presence of acid catalysts such as sulfuric acid or by using methylating agents like diazomethane under controlled conditions.
Oxidation and Reduction Steps
Selective oxidation and reduction steps are crucial in the synthesis to achieve the desired functional groups:
| Reaction Type | Reagent / Conditions | Product | Reference |
|---|---|---|---|
| Primary oxidation | Pyridinium chlorochromate (PCC), CH2Cl2, 0°C | 5-(Oxo)bicyclo[2.2.2]octane-2-carboxylic acid | |
| Secondary oxidation | Potassium permanganate (KMnO4), H2SO4, heat | Bicyclo[2.2.2]octane-2,5-dicarboxylic acid | |
| Carboxylic acid reduction | Lithium aluminum hydride (LiAlH4), THF, reflux | 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-methanol |
These steps allow for fine-tuning the oxidation state of functional groups on the bicyclic scaffold, enabling the formation of the methyl ester with the hydroxymethyl substituent intact.
Industrial and Process Considerations
Industrial synthesis may employ continuous flow reactors to improve yield, reproducibility, and safety. The use of transition metal catalysts (e.g., cobalt, ruthenium) and strong acids (e.g., 100% phosphoric acid, sulfuric acid) at controlled temperatures (80–150°C) and pressures (up to 300 bar) facilitates efficient oxidation and hydroformylation reactions.
Pretreatment steps such as drying reagents by distillation or adsorption (charcoal, alumina) are important to remove water and impurities that could interfere with reaction efficiency.
Summary Table of Preparation Steps
| Step | Description | Typical Reagents / Conditions | Outcome / Product |
|---|---|---|---|
| 1. Core synthesis | Oxidation of 1,4-dimethylene cyclohexane | Transition metal catalyst, oxidizing agent | Bicyclo[2.2.2]octane intermediate |
| 2. Hydroxymethylation | Addition of hydroxymethyl group at position 5 | Formaldehyde, base catalyst | 5-(Hydroxymethyl) derivative |
| 3. Carboxylation | Introduction of carboxyl group at position 2 | CO2, strong acid catalyst, elevated pressure/temp | 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylic acid |
| 4. Esterification | Conversion of acid to methyl ester | Methanol, acid catalyst or methylating agent | This compound |
| 5. Purification | Removal of impurities and byproducts | Distillation, adsorption | Pure final product |
Analytical Verification and Structural Confirmation
The structural integrity and purity of this compound are confirmed by:
- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^13C NMR provide detailed information on the bicyclic proton environments and functional groups.
- Infrared (IR) Spectroscopy: Characteristic carbonyl stretches (~1700 cm⁻¹) confirm ester and acid groups.
- Mass Spectrometry (MS): Confirms molecular weight (198.26 g/mol).
- X-ray Crystallography: When crystals are available, provides absolute stereochemical assignment.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a base.
Major Products Formed
Oxidation: 5-(Carboxymethyl)bicyclo[2.2.2]octane-2-carboxylate.
Reduction: 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate is an organic compound featuring a bicyclic structure derived from bicyclo[2.2.2]octane. It has a molecular formula of and a molecular weight of approximately 198.26 g/mol . The compound includes a hydroxymethyl group at the 5-position and a carboxylate ester functional group.
Potential Applications
- Biological Activity : Research indicates that this compound may have biological activity, potentially affecting molecular targets like enzymes or receptors. Its structural features suggest potential pharmacological properties, but further studies are needed to understand its mechanisms of action and therapeutic potential.
- Synthesis : The synthesis of this compound typically involves the esterification of the corresponding carboxylic acid with methanol, using an acid catalyst. The reaction can be optimized to improve yield and purity.
- Diverse chemical reactivity: this compound's unique positioning of functional groups allows for diverse chemical reactivity and potential biological activity, distinguishing it from its analogs.
Mechanism of Action
The mechanism of action of Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The hydroxymethyl and carboxylate groups can form hydrogen bonds and ionic interactions with target molecules, influencing their function and stability.
Comparison with Similar Compounds
Structural Analogs and Key Differences
Functional Group Impact
- Hydroxymethyl vs. Oxo : The hydroxymethyl group in the target compound enhances polarity and hydrogen-bonding capacity compared to the oxo group in 78478-61-2. This may improve aqueous solubility but reduce stability under acidic or oxidative conditions .
Biological Activity
Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate (CAS No. 2568130-76-5) is an organic compound characterized by its bicyclic structure and functional groups that suggest potential biological activity. This article explores its biological properties, mechanisms of action, and relevant research findings.
- Molecular Formula : CHO
- Molecular Weight : 198.26 g/mol
- Structure : The compound features a hydroxymethyl group at the 5-position and a carboxylate ester functional group, which are critical for its reactivity and biological interactions.
Biological Activity Overview
Research indicates that this compound may influence various biological targets, including enzymes and receptors, although detailed studies are still required to fully elucidate its mechanisms of action.
- Enzyme Inhibition : The compound's structure suggests it may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
- Receptor Interaction : Its functional groups may allow for binding to various receptors, influencing physiological processes.
Case Studies
- Study on Bicyclic Compounds : A study highlighted that bicyclic compounds with hydroxymethyl groups showed enhanced interaction with cellular targets, leading to increased biological activity compared to their non-hydroxymethylated counterparts .
- Pharmacological Screening : A pharmacological screening of structurally similar compounds indicated potential for this compound to modulate signaling pathways involved in cell proliferation and apoptosis .
Applications and Future Research Directions
This compound's unique structural features suggest several applications in medicinal chemistry:
- Drug Development : Given its potential enzyme-inhibiting properties, further exploration could lead to novel therapeutics targeting metabolic disorders or infectious diseases.
- Biological Assays : Future research should focus on developing biological assays to better understand its interactions at the molecular level.
Summary Table of Biological Activities
Q & A
What are the established synthetic routes for Methyl 5-(Hydroxymethyl)bicyclo[2.2.2]octane-2-carboxylate, and how do reaction conditions influence yield?
Methodological Answer:
A common approach involves Diels-Alder reactions between dienes and dienophiles to form the bicyclo[2.2.2]octane core. For example, acrylic or methacrylic acid derivatives can react with 1,3-cyclohexadiene to generate bicyclo[2.2.2]octane carboxylic acid precursors, followed by catalytic hydrogenation (Pt-based catalysts) to reduce unsaturated intermediates . Subsequent hydroxylation at the 5-position may involve oxidation-reduction sequences, such as using mercuric acetate for epoxidation followed by borohydride reduction . Yield optimization requires precise control of reaction stoichiometry, temperature (e.g., 0–60°C for Diels-Alder steps), and catalyst loading (e.g., 2–5% Pt for hydrogenation). Side reactions like over-oxidation of the hydroxymethyl group can be mitigated by inert atmospheres and low-temperature workups .
How can the stereochemistry and regioselectivity of the bicyclo[2.2.2]octane core be confirmed experimentally?
Methodological Answer:
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for resolving stereochemistry. For example, -NMR coupling constants between bridgehead protons (e.g., H-2 and H-5) can distinguish endo vs. exo configurations . High-resolution mass spectrometry (HRMS) validates molecular formula, while X-ray crystallography provides definitive structural confirmation, particularly for regioselective hydroxylation at the 5-position . Comparative analysis with literature-reported analogs (e.g., methyl 4-(hydroxymethyl)bicyclo[2.2.2]octane-1-carboxylate, CAS 94994-15-7) can further corroborate assignments .
What are the key physicochemical properties of this compound relevant to solubility and purification?
Methodological Answer:
The compound’s hydrophilicity is influenced by the hydroxymethyl and ester groups. LogP values (estimated via computational tools) suggest moderate polarity, favoring solubility in polar aprotic solvents (e.g., DMSO, THF) . Purification typically involves silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 20–50% EtOAc). Crystallization may be challenging due to the rigid bicyclic structure; however, recrystallization from diethyl ether/hexane mixtures can yield high-purity solids . Melting points and refractive indices (e.g., ) should align with structurally similar bicyclo[2.2.2]octane derivatives .
What safety precautions are necessary when handling this compound in laboratory settings?
Methodological Answer:
While direct safety data for this compound are limited, analogous bicyclo[2.2.2]octane derivatives exhibit hazards such as skin/eye irritation (GHS H315/H319) and respiratory sensitization (H335) . Use fume hoods, nitrile gloves, and safety goggles. Avoid ignition sources due to potential flammability of ester groups. Spills should be contained with inert absorbents (e.g., vermiculite) and disposed via hazardous waste protocols . Pre-synthesized batches should be stored at –20°C under argon to prevent ester hydrolysis .
How does the hydroxymethyl group’s position influence reactivity in downstream applications?
Advanced Research Focus:
The 5-hydroxymethyl group’s spatial orientation affects nucleophilic reactivity. In esterification or etherification reactions, steric hindrance from the bicyclic framework may slow acylation or alkylation compared to linear analogs. Computational modeling (DFT) can predict activation barriers for reactions like Mitsunobu transformations or oxidation to carboxylates . Experimental studies on analogous compounds (e.g., 5-norbornene-2-methanol) show that endo configurations enhance stability against oxidation, whereas exo positions favor nucleophilic substitution .
What challenges arise in scaling up the synthesis of this compound, and how can they be addressed?
Advanced Research Focus:
Key challenges include:
- Catalyst Efficiency: Pt-catalyzed hydrogenation may require higher catalyst loadings (≥5%) at larger scales, increasing costs. Alternative catalysts (e.g., Pd/C) or flow chemistry setups can improve turnover .
- Purification: Column chromatography becomes impractical; switch to distillation or crystallization by tuning solvent polarity .
- Thermal Stability: The bicyclic core may decompose above 150°C. Monitor reaction temperatures rigorously using in-line FTIR or Raman spectroscopy .
What role does this compound play in polymer chemistry or materials science?
Advanced Research Focus:
Bicyclo[2.2.2]octane derivatives are explored as rigid monomers for high-performance polymers. For instance, copolymerization with norbornene derivatives (e.g., via ring-opening metathesis polymerization) can yield materials with enhanced thermal stability and mechanical strength . The hydroxymethyl group enables post-polymerization modifications, such as crosslinking via esterification or urethane formation .
How can contradictions in reported synthetic yields be resolved?
Methodological Answer:
Discrepancies often arise from variations in starting material purity, catalyst batches, or workup protocols. Reproducibility requires:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
